molecular formula C9H7FO3 B1458511 8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one CAS No. 1260012-73-4

8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B1458511
CAS No.: 1260012-73-4
M. Wt: 182.15 g/mol
InChI Key: ACKJJJGDMIPKQV-UHFFFAOYSA-N
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Description

8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are known for their diverse biological activities and are commonly found in various plants. This compound is characterized by the presence of a fluorine atom at the 8th position and a hydroxyl group at the 7th position on the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 4-fluorobenzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as potassium carbonate, to form the intermediate chalcone.

    Cyclization: The intermediate chalcone is then subjected to cyclization under acidic conditions to form the desired flavanone structure.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the flavanone structure can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 8-fluoro-7-oxo-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: Formation of 8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

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Properties

IUPAC Name

8-fluoro-7-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-8-7(12)2-1-5-6(11)3-4-13-9(5)8/h1-2,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKJJJGDMIPKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260012-73-4
Record name 8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
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8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
Reactant of Route 4
8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
Reactant of Route 5
8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one
Reactant of Route 6
8-fluoro-7-hydroxy-3,4-dihydro-2H-1-benzopyran-4-one

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